Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The molecular formula of this compound is C12H12O3S, and it has a molecular weight of 236.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate
- Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate
- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C12H12O3S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 |
InChI Key |
HZIPQKGDJQNKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(SC2=C1)C)O |
Origin of Product |
United States |
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